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Introduction
Deleobuvir (formerly BI 207127) was an investigational non-nucleoside inhibitor of the hepatitis

C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a direct-acting antiviral (DAA), it

was evaluated in combination with other DAAs, primarily the NS3/4A protease inhibitor

faldaprevir, with and without ribavirin, for the treatment of chronic HCV infection.[1] Although its

development was discontinued due to insufficient efficacy in Phase III clinical trials, particularly

against genotype 1a, the data generated from its research provides valuable insights into the

development of HCV inhibitors and the dynamics of combination antiviral therapy.[1]

These application notes provide a summary of the available data on Deleobuvir's in vitro

efficacy, clinical trial outcomes in combination therapies, and its resistance profile. Detailed

experimental protocols, based on methodologies cited in the literature, are also provided to aid

in the design of similar research endeavors.

Data Presentation
In Vitro Efficacy of Deleobuvir
The in vitro potency of Deleobuvir was determined using HCV subgenomic replicon assays.

The 50% effective concentration (EC50) values demonstrate its activity against different HCV

genotypes and the impact of resistance-associated substitutions (RASs).
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Parameter HCV Genotype 1a HCV Genotype 1b Reference

EC50 (nM) 23 11 [2]

Clinical Efficacy of Deleobuvir in Combination Therapy
(SOUND-C2 & SOUND-C3 Studies)
The SOUND-C2 and SOUND-C3 studies were key clinical trials that evaluated the efficacy and

safety of Deleobuvir in combination with the protease inhibitor faldaprevir and ribavirin. The

primary endpoint was the rate of sustained virologic response 12 weeks after the end of

treatment (SVR12).

Study
Treatment
Regimen

HCV Genotype SVR12 Rate Reference

SOUND-C2

Deleobuvir +

Faldaprevir +

Ribavirin

Genotype 1b Up to 85% [1]

SOUND-C3

Deleobuvir +

Faldaprevir +

Ribavirin (16

weeks)

Genotype 1b 95%

SOUND-C3

Deleobuvir +

Faldaprevir +

Ribavirin

Genotype 1a

(IL28B non-CC)
8-19%

Note: The efficacy of this combination was significantly lower in patients with HCV genotype 1a.

Deleobuvir Resistance-Associated Substitutions (RASs)
The primary resistance-associated substitution for Deleobuvir is located at position P495 in the

NS5B polymerase.
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RAS
Fold-change in
EC50 (Genotype
1a)

Fold-change in
EC50 (Genotype
1b)

Reference

P495L 47-fold 640-fold

A421V + P495L 150-fold 1300-fold

Note: The P495L substitution confers a significant decrease in susceptibility to Deleobuvir.

Drug-Drug Interaction Potential of Deleobuvir
In vitro studies and clinical observations assessed the potential for Deleobuvir and its major

metabolites to interact with cytochrome P450 (CYP) enzymes.

CYP Enzyme
Predicted AUC
Ratio (in vitro)

Clinically Observed
AUC Ratio

Reference

CYP1A2 2.92 1.64

CYP2C9 0.45 0.86

CYP3A4
0.97 (with

metabolites)
1.23

CYP3A4
6.15 (Deleobuvir

alone)
1.23

Note: The inclusion of metabolite data in the in vitro model improved the prediction of the

clinical drug-drug interaction potential for CYP3A4.

Experimental Protocols
HCV Replicon Assay for Antiviral Potency Determination
This protocol describes a cell-based assay to determine the EC50 of an antiviral compound

against HCV replication using a subgenomic replicon system.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1466013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Preparation

Compound Treatment

Incubation & Lysis

Signal Detection

Seed Huh-7 cells

Incubate 24h

Add compounds to cells

Prepare serial dilutions of Deleobuvir

Incubate 72h

Lyse cells

Measure Luciferase Activity

Calculate EC50

Click to download full resolution via product page

Caption: Workflow for HCV Replicon Assay.

Materials:
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Huh-7 human hepatoma cells harboring an HCV genotype 1a or 1b subgenomic replicon

with a luciferase reporter gene.

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS), penicillin/streptomycin, and G418 for selection.

Deleobuvir Sodium and other test compounds.

96-well cell culture plates.

Luciferase assay reagent.

Luminometer.

Methodology:

Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density of 5,000-10,000 cells

per well in 100 µL of complete DMEM without G418.

Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

Compound Preparation: Prepare serial dilutions of Deleobuvir and control compounds in

DMEM. The final concentration of DMSO should be kept below 0.5%.

Treatment: Remove the culture medium from the cells and add 100 µL of the prepared

compound dilutions to the respective wells. Include wells with no compound (vehicle control)

and a known inhibitor as a positive control.

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

Cell Lysis and Luciferase Assay: At the end of the incubation period, lyse the cells and

measure the luciferase activity according to the manufacturer's instructions for the chosen

luciferase assay system.

Data Analysis: Determine the percentage of inhibition for each compound concentration

relative to the vehicle control. Plot the percentage of inhibition against the compound

concentration and calculate the EC50 value using a non-linear regression analysis.
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In Vitro NS5B Polymerase Activity Assay
This protocol outlines a biochemical assay to measure the enzymatic activity of recombinant

HCV NS5B polymerase and the inhibitory effect of compounds like Deleobuvir.
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Caption: Workflow for NS5B Polymerase Assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b1466013?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1466013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Purified recombinant HCV NS5B protein.

Poly(A) RNA template and oligo(U) primer.

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT).

Ribonucleoside triphosphates (ATP, CTP, GTP, UTP).

Radiolabeled [α-33P]UTP or [3H]UTP.

Deleobuvir Sodium and control inhibitors.

EDTA solution.

Scintillation counter or filter-binding apparatus.

Methodology:

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture

containing the reaction buffer, DTT, MgCl2, and the desired concentration of recombinant

NS5B protein.

Inhibitor Addition: Add serial dilutions of Deleobuvir or control compounds to the reaction

mixtures. Include a vehicle control (DMSO).

Pre-incubation: Pre-incubate the mixture for 15-30 minutes at room temperature to allow the

inhibitor to bind to the enzyme.

Reaction Initiation: Initiate the polymerase reaction by adding the poly(A) template, oligo(U)

primer, and a mixture of ATP, CTP, GTP, and UTP, including the radiolabeled UTP.

Incubation: Incubate the reaction at 30°C for 1-2 hours.

Reaction Termination: Stop the reaction by adding an excess of EDTA.
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Quantification of RNA Synthesis: Precipitate the newly synthesized radiolabeled RNA using

trichloroacetic acid (TCA) and collect it on a filter membrane.

Measurement: Wash the filter and measure the incorporated radioactivity using a scintillation

counter.

Data Analysis: Calculate the percentage of inhibition of polymerase activity for each inhibitor

concentration compared to the vehicle control. Determine the 50% inhibitory concentration

(IC50) by plotting the percentage of inhibition against the inhibitor concentration and fitting

the data to a dose-response curve.

Signaling Pathways and Logical Relationships
HCV Replication Cycle and DAA Targets
This diagram illustrates the replication cycle of the Hepatitis C virus and highlights the targets

of different classes of direct-acting antivirals, including Deleobuvir.
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Caption: HCV Replication Cycle and DAA Targets.
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Logical Flow of a Phase IIb Clinical Trial for an
Interferon-Free Regimen
This diagram outlines the typical logical flow of a Phase IIb clinical trial, similar to the SOUND-

C2 and SOUND-C3 studies, for evaluating an interferon-free DAA combination therapy.
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Screening & Enrollment
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Caption: Clinical Trial Logical Flow.
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Disclaimer
Deleobuvir is an investigational compound, and its development has been discontinued. The

information and protocols provided here are for research and informational purposes only and

are based on publicly available data. These protocols may require optimization for specific

laboratory conditions and research goals. All laboratory work should be conducted in

accordance with institutional safety guidelines and regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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